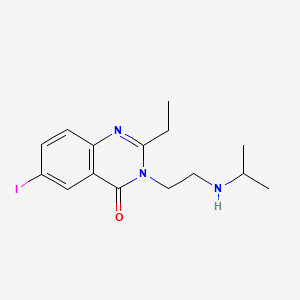
Acetamide, N-(4-((2-chloro-9-(phenylmethyl)-9H-purin-6-yl)amino)phenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-((9-Benzyl-2-chloro-9H-purin-6-yl)amino)phenyl)acetamide is a synthetic organic compound that belongs to the class of purine derivatives This compound is characterized by the presence of a benzyl group, a chloro substituent, and an acetamide group attached to a purine ring system
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-((9-Benzyl-2-chloro-9H-purin-6-yl)amino)phenyl)acetamide typically involves the following steps:
Starting Materials: The synthesis begins with 2,6-dichloropurine and benzylamine as the primary starting materials.
Nucleophilic Substitution: The first step involves the nucleophilic substitution of one of the chlorine atoms in 2,6-dichloropurine with benzylamine to form N-benzyl-2-chloro-9H-purin-6-amine.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, precise control of reaction conditions, and purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
N-(4-((9-Benzyl-2-chloro-9H-purin-6-yl)amino)phenyl)acetamide can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloro group in the purine ring can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the purine ring and the benzyl group.
Hydrolysis: The acetamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and acetic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be employed.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid, HCl) or basic conditions (e.g., sodium hydroxide, NaOH) are applied.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution can yield various substituted purine derivatives, while hydrolysis can produce amines and carboxylic acids.
Aplicaciones Científicas De Investigación
N-(4-((9-Benzyl-2-chloro-9H-purin-6-yl)amino)phenyl)acetamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent, particularly in the development of anticancer and antiviral drugs.
Molecular Biology: The compound is used in studies involving purine metabolism and enzyme inhibition.
Chemical Biology: It serves as a tool compound for probing biological pathways and understanding molecular interactions.
Industrial Applications: The compound is utilized in the synthesis of other complex molecules and as an intermediate in pharmaceutical manufacturing.
Mecanismo De Acción
The mechanism of action of N-(4-((9-Benzyl-2-chloro-9H-purin-6-yl)amino)phenyl)acetamide involves its interaction with specific molecular targets:
Molecular Targets: The compound targets enzymes involved in purine metabolism, such as adenosine deaminase and xanthine oxidase.
Pathways Involved: It can inhibit the activity of these enzymes, leading to alterations in nucleotide levels and affecting cellular processes such as DNA replication and repair.
Comparación Con Compuestos Similares
Similar Compounds
N-Benzyladenine: A similar compound with a benzyl group attached to the purine ring, known for its use in plant growth regulation.
6-Benzylaminopurine: Another related compound used as a cytokinin in plant tissue culture.
Uniqueness
N-(4-((9-Benzyl-2-chloro-9H-purin-6-yl)amino)phenyl)acetamide is unique due to the presence of the chloro substituent and the acetamide group, which confer distinct chemical properties and biological activities compared to other purine derivatives .
Propiedades
Número CAS |
125802-54-2 |
|---|---|
Fórmula molecular |
C20H17ClN6O |
Peso molecular |
392.8 g/mol |
Nombre IUPAC |
N-[4-[(9-benzyl-2-chloropurin-6-yl)amino]phenyl]acetamide |
InChI |
InChI=1S/C20H17ClN6O/c1-13(28)23-15-7-9-16(10-8-15)24-18-17-19(26-20(21)25-18)27(12-22-17)11-14-5-3-2-4-6-14/h2-10,12H,11H2,1H3,(H,23,28)(H,24,25,26) |
Clave InChI |
ANERCZQBVFWRPO-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)NC1=CC=C(C=C1)NC2=C3C(=NC(=N2)Cl)N(C=N3)CC4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![8-[(4-Aminobutyl)amino]adenosine 5'-(dihydrogen phosphate)](/img/structure/B15214847.png)
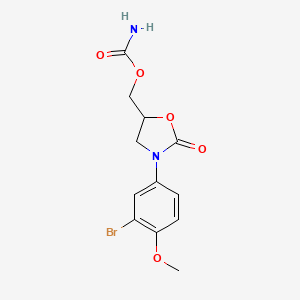

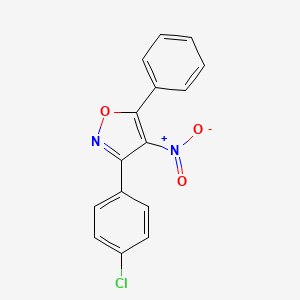
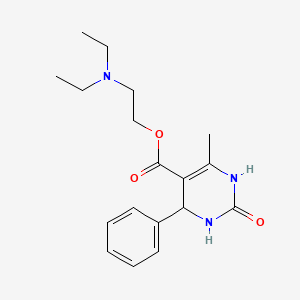
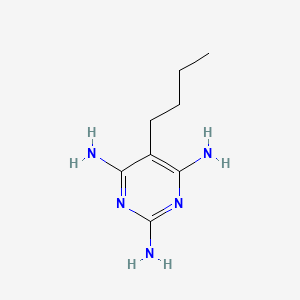



![5-Chloro-3,3-dimethyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one](/img/structure/B15214930.png)
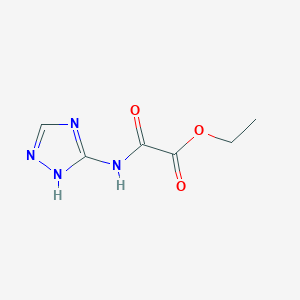
![N-({4-[(7H-Purin-6-yl)sulfanyl]butyl}carbamoyl)glycine](/img/structure/B15214940.png)
